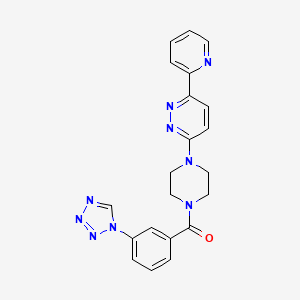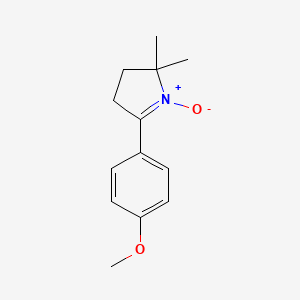
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide, commonly known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMP has been studied for its chemical and biological properties, and it has been found to exhibit promising results in several areas.
Wirkmechanismus
DMMP exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response. DMMP has also been reported to modulate the expression of various genes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMMP has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant activities. DMMP has also been reported to modulate the expression of various cytokines and growth factors, which play a crucial role in the regulation of immune response and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
DMMP has several advantages for use in laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, DMMP also has certain limitations, including its limited solubility in water and its potential to form insoluble precipitates in biological assays.
Zukünftige Richtungen
Several future directions for DMMP research can be identified, including the development of new DMMP derivatives with enhanced biological activity, the investigation of DMMP's potential applications in material science, and the exploration of DMMP's mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential side effects of DMMP and its derivatives, as well as their pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
DMMP can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with 2-chloro-3-methylpyridine-4-carboxylic acid, followed by the addition of thioacetamide. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Several studies have reported the synthesis of DMMP derivatives with enhanced biological activity, such as anti-inflammatory and anti-tumor effects.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-4-8-13(11(10)2)17-14(18)12-7-5-9-16-15(12)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLUWZTVRRUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

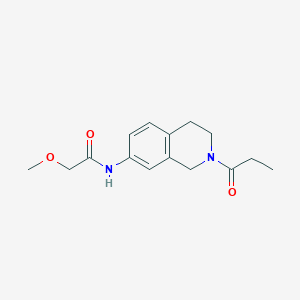
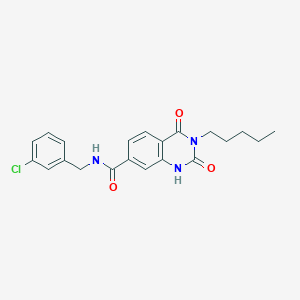

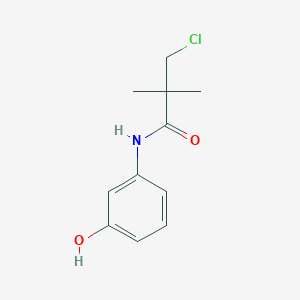
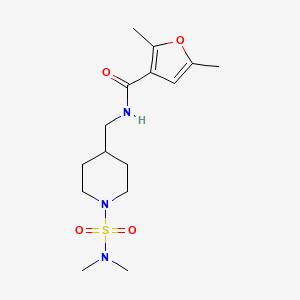
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)
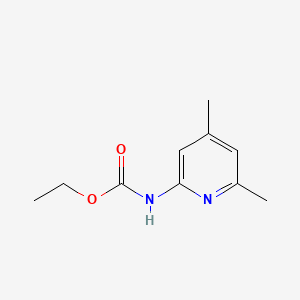

![Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate](/img/structure/B2565573.png)

